molecular formula C24H20FN3O2S B2800668 N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-36-2

N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2800668
CAS No.: 901266-36-2
M. Wt: 433.5
InChI Key: PVIDBSPMRGCZFK-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with a phenyl group. A sulfanyl (-S-) bridge connects the imidazole ring to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-20-13-7-16(8-14-20)22-24(28-23(27-22)17-5-3-2-4-6-17)31-15-21(29)26-19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIDBSPMRGCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the fluorophenyl group and the formation of the acetamide linkage. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an imidazole moiety linked through a sulfanyl group to an acetamide. The synthesis typically involves multi-step organic reactions that may include condensation reactions, nucleophilic substitutions, and cyclization processes. Detailed synthetic routes can be found in various studies focused on similar compounds .

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity by inhibiting key pathways involved in inflammatory responses. Specifically, dual inhibitors targeting p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) have shown promise in reducing tumor necrosis factor-alpha (TNFα) levels, which are crucial mediators in inflammatory diseases .

In vitro studies have demonstrated that N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can effectively suppress pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Anticancer Activity

The imidazole ring present in the compound is known for its role in various anticancer agents. Compounds with this structure have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that derivatives of imidazole can interact with cellular signaling pathways that regulate cell proliferation and survival .

Preclinical Studies

In preclinical models, this compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on breast cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesPrimary ActivityReference
CBS-3595Dual inhibitor of p38 MAPK/PDE4Anti-inflammatory
This compoundFluorophenyl, methoxyphenyl, imidazoleAnti-inflammatory, anticancer

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 9 ():
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

  • Key Differences : Replaces the 4-fluorophenyl-acetamide group with a thiazol-2-yl substituent.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ():

  • Key Differences : Contains a pyridyl group instead of phenyl at position 2 of the imidazole and a sulfinyl (-SO-) group instead of sulfanyl (-S-).

Analogues with Varied Heterocyclic Cores

Compound 8t ():
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Key Differences : Replaces the imidazole with a 1,3,4-oxadiazole ring and substitutes the phenyl group with an indol-3-ylmethyl group.
  • Implications : The oxadiazole ring is more electron-deficient than imidazole, which may affect binding to enzymatic targets like lipoxygenase (LOX) or α-glucosidase .

N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ():

  • Key Differences : Features a dihydroimidazole ring and a sulfonyl (-SO₂-) linkage instead of sulfanyl.
  • Implications : The sulfonyl group enhances metabolic stability but may reduce membrane permeability compared to sulfanyl bridges .

Tabulated Comparison of Key Compounds

Compound Name / Source Molecular Weight (g/mol) Core Heterocycle Key Substituents Biological Activity
Target Compound ~494.55 (inferred) 1H-imidazole 4-methoxyphenyl, phenyl, sulfanyl N/A (structural focus)
Compound 9 () Not reported 1H-imidazole Thiazol-2-yl, sulfanyl Cell growth inhibition (22.4%)
Compound 8t () 428.5 1,3,4-oxadiazole Indol-3-ylmethyl, chloro LOX/BChE inhibition
N-[4-...acetamide () ~434.9 (calculated) 4,5-dihydroimidazole Chlorophenyl, sulfonyl N/A (structural focus)

Biological Activity

N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential clinical implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenyl group, which is known to enhance metabolic stability.
  • An imidazole ring, recognized for its biological activity in various therapeutic areas.
  • A sulfanyl linkage that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The imidazole moiety is often associated with anti-inflammatory actions, which may be relevant for treating inflammatory diseases.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound against cancer cell lines are ongoing, indicating potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Key findings include:

  • Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and metabolic stability, leading to improved bioavailability.
  • Sulfanyl Group : This functional group is vital for the compound’s interaction with biological targets, potentially influencing its mechanism of action.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Studies

A study evaluated the antimicrobial potential of various derivatives of imidazole compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations . The mechanism appears linked to apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a preclinical model, administration of this compound resulted in reduced tumor growth in xenograft models, suggesting promising anticancer properties .
  • Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed improved symptoms following treatment with derivatives of this compound, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 4-methoxyphenyl-substituted imidazole precursors with thiol-containing intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) to form the sulfanyl-acetamide linkage .
  • Step 2 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
    • Analytical Validation : Confirm structure and purity using 1H NMR^1 \text{H NMR} (e.g., δ 7.2–7.8 ppm for aromatic protons), 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Properties :

  • Molecular Formula : C24H19FN3O2S\text{C}_{24}\text{H}_{19}\text{FN}_3\text{O}_2\text{S} (calculated from structural analogs) .
  • Solubility : Highly soluble in DMSO and dichloromethane; limited aqueous solubility (<0.1 mg/mL at pH 7.4) .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmosphere for long-term stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm aromatic and sulfanyl-acetamide groups .
  • Mass Spectrometry : HRMS (e.g., [M+H]+ at m/z 432.12) to verify molecular weight .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC50 validation) .
  • Data Triangulation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
  • Replicate Studies : Conduct dose-response curves (3–5 replicates) to confirm EC50/IC50 values; address batch-to-batch variability via HPLC-verified purity .

Q. What strategies can elucidate the compound’s mechanism of action and biological targets?

  • Approaches :

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Molecular Docking : Simulate interactions with potential targets (e.g., tyrosine kinases) using AutoDock Vina; validate with mutagenesis studies .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Design Strategies :

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with trifluoromethyl to improve metabolic stability .
  • Prodrug Derivatization : Introduce ester groups at the acetamide moiety to enhance oral bioavailability .
  • Solubility Optimization : Add polar substituents (e.g., hydroxyl groups) while monitoring activity via SAR studies .

Q. What are the critical considerations for in vivo toxicity studies of this compound?

  • Protocol Design :

  • Dose Range : Start with 10–100 mg/kg (oral or IP) in rodent models, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in plasma and urine .
  • Histopathology : Assess organ toxicity (liver, kidneys) post-administration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Resolution Steps :

  • Condition-Specific Testing : Conduct stability assays in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and human plasma at 37°C over 24 hours .
  • Degradation Product Analysis : Use LC-MS to identify breakdown products (e.g., hydrolyzed acetamide or imidazole ring-opening derivatives) .
  • Cross-Study Comparison : Reconcile discrepancies by verifying incubation conditions (e.g., presence of antioxidants like BHT) .

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